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molecular formula C14H22O B8741446 [(Heptyloxy)methyl]benzene CAS No. 16519-20-3

[(Heptyloxy)methyl]benzene

Cat. No. B8741446
M. Wt: 206.32 g/mol
InChI Key: URRIMVUDCOMQIT-UHFFFAOYSA-N
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Patent
US06306895B1

Procedure details

Magnesium (2.4 g, 98 mmol) was added to a 250 ml flask and flame dried. Dry THF, 25 ml, and 1 ml of dibromoethane were then added. 1-Bromo-4-6enzyloxy-butane 41 (12 g, 49.4 mmol) dissolved in 50 ml of dry THF was added dropwise and the reaction mixture was stirred at room temperature. After 1 hour, the reaction mixture is cooled in an ice-water bath and 90 mg of copper cyanide is added. After 10 minutes in an ice-bath, 4-fluorophenyl-glycidyl ether (5 g, 29.6 mmol) dissolved in 30 ml of dry THF is added slowly. The reaction is monitored by TLC (ethyl acetate:hexane 3:7). After 15 minutes, the reaction is quenched with saturated aqueous ammonium chloride, concentrated and partitioned between water-ethyl acetate. The ethyl acetate layer is then washed with brine, dried over Na2SO4 and concentrated to give the desired benzyloxy-heptane 42. The structure was confirmed by 1H-NMR.
Quantity
2.4 g
Type
reactant
Reaction Step One
[Compound]
Name
1-Bromo-4-6enzyloxy-butane
Quantity
12 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
90 mg
Type
reactant
Reaction Step Three
Name
4-fluorophenyl-glycidyl ether
Quantity
5 g
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Mg].[Cu](C#N)C#N.F[C:8]1[CH:13]=[CH:12][C:11]([CH:14]([O:18][CH:19]([C:23]2[CH:28]=[CH:27][C:26](F)=[CH:25][CH:24]=2)C2OC2)C2OC2)=[CH:10][CH:9]=1.C(OCC)(=O)C.CCCCCC>C1COCC1>[CH2:14]([O:18][CH2:19][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH3:28])[C:11]1[CH:12]=[CH:13][CH:8]=[CH:9][CH:10]=1 |f:3.4|

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
[Mg]
Step Two
Name
1-Bromo-4-6enzyloxy-butane
Quantity
12 g
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
90 mg
Type
reactant
Smiles
[Cu](C#N)C#N
Step Four
Name
4-fluorophenyl-glycidyl ether
Quantity
5 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C(C1CO1)OC(C1CO1)C1=CC=C(C=C1)F
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC.CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
flame
CUSTOM
Type
CUSTOM
Details
dried
ADDITION
Type
ADDITION
Details
Dry THF, 25 ml, and 1 ml of dibromoethane were then added
ADDITION
Type
ADDITION
Details
was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is cooled in an ice-water bath
WAIT
Type
WAIT
Details
After 10 minutes in an ice-bath
Duration
10 min
ADDITION
Type
ADDITION
Details
is added slowly
WAIT
Type
WAIT
Details
After 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the reaction is quenched with saturated aqueous ammonium chloride
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
partitioned between water-ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate layer is then washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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